2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid

Analytical Reference Standard HPLC Purity Pharmaceutical Quality Control

This compound is the structurally distinct bromo-chloro analog of diclofenac, designated as EP Impurity D and USP Related Compound D (UNII: BM90YC1N04). The Br→Cl substitution at the 2-position generates a unique chromatographic retention time, diagnostic Br/Cl isotopic mass pattern, and discrete NMR signature—making it non-fungible with any other diclofenac impurity. It is indispensable for peak identification, system suitability testing, forced degradation studies, and quantitative limit tests per EP/USP monographs. Procure this exact reference standard to ensure valid analytical method validation and regulatory acceptance for ANDA, DMF, and CEP submissions.

Molecular Formula C14H11BrClNO2
Molecular Weight 340.6 g/mol
CAS No. 127792-23-8
Cat. No. B1602107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
CAS127792-23-8
Molecular FormulaC14H11BrClNO2
Molecular Weight340.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Br)Cl
InChIInChI=1S/C14H11BrClNO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)
InChIKeyRABKUCPRNJPBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic Acid (CAS 127792-23-8): Procurement-Relevant Identity and Regulatory Classification


2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid (CAS 127792-23-8) is chemically defined as the bromo-chloro analog of diclofenac, wherein one of the two chlorine atoms on the aniline ring of the parent molecule is replaced by a bromine atom [1]. This compound is officially designated as Diclofenac EP Impurity D by the European Pharmacopoeia (Ph. Eur.) and as Diclofenac Related Compound D (Bromo analog) by the United States Pharmacopeia (USP), with the assigned UNII code BM90YC1N04 [2]. As a structurally distinct halogenated phenylamino phenylacetic acid derivative, its primary utility lies in pharmaceutical analytical quality control, method validation, and regulatory filing support for diclofenac-containing drug products, rather than as a therapeutic agent .

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic Acid Procurement: Why In-Class Impurity Standards Cannot Be Interchanged


Generic substitution among diclofenac impurity standards is technically inadmissible in regulated pharmaceutical analysis. This compound's defining structural feature is the bromine substitution at the 2-position of the aniline ring (replacing the chlorine found in the parent diclofenac and other related impurities) [1]. This singular atomic substitution generates a distinct chromatographic retention time, a unique mass spectrometric profile (characteristic Br/Cl isotopic pattern), and a specific NMR signature that is non-fungible with any other diclofenac-related compound . Regulatory submissions (e.g., ANDA, DMF) require the use of the exact EP- or USP-specified impurity reference standard for peak identification, system suitability testing, and quantitative limit tests [2]. Using a structurally analogous but chemically distinct impurity standard would invalidate analytical method validation and potentially result in regulatory rejection of the application due to incorrect identification of impurity profiles [3].

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic Acid: Head-to-Head Quantitative Differentiation Evidence


Comparative Purity Specifications: Diclofenac EP Impurity D vs. Other EP-Specified Diclofenac Impurities

For analytical reference standard procurement, the HPLC purity of the target compound is quantified at ≥98.0%, as certified by MilliporeSigma Supelco, a primary reference material supplier . In contrast, the minimum purity specification for EP Impurity A (1-(2,6-dichlorophenyl)-2-indolinone) and Impurity B (2-[(2,6-dichlorophenyl)amino]benzoic acid) from the same supplier is also ≥98.0%, indicating that while the target compound meets the same high-purity threshold required for pharmacopeial standards, it does not offer a purity advantage over other EP-specified diclofenac impurities when sourced from the same manufacturer . Note: This is a cross-study comparison of supplier-provided specifications, not a direct head-to-head analytical evaluation.

Analytical Reference Standard HPLC Purity Pharmaceutical Quality Control

Structural Halogen Substitution: Atomic-Level Differentiation from Parent Diclofenac

The target compound differs from the parent drug diclofenac by a single atom substitution: the chlorine at the 2-position of the aniline ring in diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid) is replaced by a bromine atom, yielding the bromo-chloro analog structure [1]. This substitution increases the molecular weight from 296.15 g/mol (diclofenac, C14H11Cl2NO2) to 340.60 g/mol for the target compound (C14H11BrClNO2), a mass increase of 44.45 g/mol (approximately 15%) . The presence of bromine also introduces a characteristic isotopic pattern (approximately 1:1 abundance of ⁷⁹Br and ⁸¹Br) that is detectable by mass spectrometry and is absent in the purely chlorinated parent compound or other chlorinated analogs [2].

Structural Elucidation Impurity Profiling Bromo Analog

Myeloperoxidase (MPO) Inhibitory Activity: Comparative Potency Data

The target compound has been evaluated for inhibitory activity against myeloperoxidase (MPO), with a reported IC50 value of 1 nM against MPO of unknown origin in a chlorination activity assay [1]. Additional data show an IC50 of 1.40 nM against recombinant human MPO under conditions of 120 mM NaCl [2]. For context, a structurally unrelated but potent MPO inhibitor, 4-aminobenzoic acid hydrazide (ABAH), has a reported IC50 of approximately 30-50 µM (30,000-50,000 nM) in similar assays. Note: This is a cross-study comparison, not a direct head-to-head evaluation in the same experiment, and the biological relevance of this MPO inhibition to the compound's role as an impurity standard is limited.

Myeloperoxidase Inhibition IC50 Enzyme Assay

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic Acid: Validated Use Cases for Scientific and Industrial Procurement


Analytical Method Development and Validation for Diclofenac API

This compound is procured as the EP- and USP-designated reference standard (Impurity D/Related Compound D) for developing and validating HPLC or UPLC methods to detect and quantify this specific bromo-chloro impurity in diclofenac sodium or potassium active pharmaceutical ingredients (APIs) [1]. The compound's unique chromatographic retention time and characteristic mass spectrometric profile (Br/Cl isotopic pattern) are essential for establishing system suitability parameters, determining relative retention times (RRT), and calculating resolution factors in forced degradation studies . Its use is mandated for regulatory submissions including Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) to demonstrate control of specified impurities per EP and USP monographs [2].

Quality Control Release Testing of Diclofenac Drug Products

Procured as a certified reference material (CRM) with traceability to EP or USP standards, this compound is used in routine quality control (QC) laboratories to verify that commercial batches of diclofenac-containing finished drug products (tablets, injectables, topical gels) contain Impurity D at levels below the specified acceptance limits [1]. The compound's high purity (≥98% by HPLC) ensures accurate quantification and reliable peak identification in QC chromatograms, preventing false-positive or false-negative results that could lead to batch rejection or regulatory non-compliance .

Regulatory Filing Support and Pharmacopeial Monograph Compliance

Pharmaceutical companies and contract research organizations (CROs) purchase this compound to support ANDA, DMF, and Certificate of Suitability (CEP) filings for diclofenac products. Providing detailed structural characterization data (NMR, MS, IR) and a Certificate of Analysis (CoA) for this specific impurity is a regulatory expectation in many jurisdictions [1]. Failure to adequately characterize and control this bromo-chloro analog may result in deficiency letters from regulatory agencies such as the FDA or EMA, citing incomplete impurity profiling .

Basic Research on Diclofenac Off-Target Pharmacology

In academic or industrial research settings, this compound may be procured for mechanistic studies investigating diclofenac's off-target effects. The compound has demonstrated nanomolar inhibitory activity against myeloperoxidase (MPO) in in vitro enzymatic assays (IC50 = 1-1.4 nM), suggesting a potential interaction with pathways distinct from cyclooxygenase (COX) inhibition [1]. While this activity does not directly inform its use as an impurity standard, it may be relevant for specialized studies exploring alternative mechanisms of diclofenac-related compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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